3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
Description
Properties
Molecular Formula |
C19H18ClN5O2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
InChI Key |
IPGKHHRVZSAQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation
Reaction of 1,2,3-benzotriazin-4(3H)-one with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base affords 3-chloroacetyl-1,2,3-benzotriazin-4(3H)-one.
Conditions:
Piperazine Coupling
The chloroacetyl intermediate undergoes nucleophilic displacement with 4-(4-chlorophenyl)piperazine in the presence of potassium iodide (KI, catalytic) and DIPEA in dimethylformamide (DMF) at 80°C. This SN2 reaction proceeds with >90% regioselectivity for the piperazine nitrogen distal to the chlorophenyl group.
Optimized parameters:
-
Molar ratio: 1:1.1 (chloroacetyl intermediate : piperazine)
-
Catalyst: KI (10 mol%)
-
Solvent: DMF
Alternative Coupling Strategies
For substrates sensitive to SN2 conditions, peptide coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) offer a mild alternative. Activation of the chloroacetyl intermediate with DEPBT (1.5 equiv) in tetrahydrofuran (THF) facilitates amide bond formation with 4-(4-chlorophenyl)piperazine at room temperature.
Advantages:
-
Side reactions: Minimized compared to carbodiimide-based reagents
Structural Confirmation and Analytical Data
Post-synthesis characterization relies on spectroscopic and chromatographic methods:
1H NMR (400 MHz, DMSO-d6):
-
δ 8.10–7.95 (m, 4H, benzotriazinone aromatic)
-
δ 7.35 (d, J = 8.8 Hz, 2H, chlorophenyl)
-
δ 6.90 (d, J = 8.8 Hz, 2H, chlorophenyl)
-
δ 4.30 (s, 2H, CH₂CO)
HPLC (C18 column, 70:30 MeOH/H2O):
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| SN2 displacement | 68–72% | 95% | Cost-effective reagents |
| DEPBT coupling | 75–80% | 98% | Mild conditions, high regioselectivity |
Scalability and Industrial Considerations
Kilogram-scale production favors the SN2 pathway due to lower reagent costs and streamlined workup. However, DEPBT-mediated coupling is preferred for lab-scale synthesis of high-purity material (>99%) required for pharmacological assays. Solvent recovery systems (e.g., DMF distillation) improve the environmental footprint of both methods.
Challenges and Mitigation Strategies
-
Byproduct formation: Competing N1 alkylation of the benzotriazinone core occurs if reaction temperatures exceed 80°C. Mitigated via precise temperature control.
-
Piperazine degradation: Prolonged heating in DMF causes partial decomposition of 4-(4-chlorophenyl)piperazine. Solved by incremental reagent addition .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzotriazinone core may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Core Heterocycle Influence: Benzotriazinone and quinazolinone cores are associated with CNS activity (e.g., antidepressant effects) .
Substituent Effects :
- Chlorophenyl groups (4-Cl or 3-Cl) enhance lipophilicity and receptor binding compared to methoxy or fluorophenyl groups .
- Piperazine acylation (e.g., with benzenesulfonyl or benzoyl groups) modulates metabolic stability and bioavailability .
Structure-Activity Relationship (SAR) Insights
Piperazine Position and Substitution :
- Heterocyclic Core Modifications: Benzotriazinones exhibit better metabolic stability than quinazolinones due to reduced oxidative susceptibility .
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (CAS Number: 1144432-86-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , and it features a benzotriazine core with a piperazine substituent and a chlorophenyl group. The structural complexity contributes to its diverse biological interactions.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related piperazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is akin to the action of established antitumor agents like colchicine.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer’s disease.
The interaction of this compound with specific molecular targets is crucial for its biological effects. As an acetylcholinesterase inhibitor, it increases acetylcholine levels in the synaptic cleft, potentially improving cognitive functions .
Case Studies
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that derivatives containing the benzotriazine core exhibited cytotoxic effects. The mechanism involved disruption of microtubule dynamics essential for mitosis, leading to increased apoptosis rates in treated cells.
- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. The presence of the piperazine moiety is believed to enhance neuroprotective properties by modulating neurotransmitter levels .
Data Tables
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzotriazine core, piperazine ring | Antitumor activity; Acetylcholinesterase inhibition |
| N-(1-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide | Indole moiety, piperazine ring | Antitumor activity; Tubulin polymerization inhibition |
Q & A
Q. What is a robust synthetic pathway for 3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one?
The synthesis involves three key steps:
Core formation : Prepare the benzotriazin-4(3H)-one core via cyclization of anthranilic acid derivatives using nitrosation or coupling reagents.
Piperazine introduction : React 4-(4-chlorophenyl)piperazine with bromoacetyl bromide to form 2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl bromide.
Coupling : Link the oxoethyl-piperazine intermediate to the benzotriazinone core via nucleophilic substitution in anhydrous DMF, using K₂CO₃ as a base. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. How is structural characterization of this compound validated?
Combine spectroscopic and crystallographic methods:
- NMR : Confirm substitution patterns (e.g., piperazine N–CH₂ protons at δ 2.5–3.5 ppm, benzotriazinone aromatic protons at δ 7.5–8.5 ppm).
- Mass spectrometry : ESI-MS ([M+H]⁺ expected ~439 Da).
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 75–85° between benzotriazinone and piperazine planes) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorometric assays (e.g., ADP-Glo™).
- Receptor binding : Screen for serotonin (5-HT₁A/2A) or dopamine receptor affinities via radioligand displacement (IC₅₀ values).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Apply Design of Experiments (DOE) to assess variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (anhydrous) |
| Temperature | 25–80°C | 60°C |
| Catalyst | K₂CO₃, NaH, DBU | K₂CO₃ (1.5 eq) |
| Reaction Time | 6–24 hrs | 12 hrs |
| Yields improve from 45% to 72% under optimized conditions . |
Q. What computational approaches elucidate its pharmacological mechanism?
- Molecular docking : Simulate binding to 5-HT₂A (PDB: 6WGT) using AutoDock Vina. Key interactions: Chlorophenyl group with hydrophobic pockets; benzotriazinone forms π-π stacking.
- MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories, GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How do structural modifications affect bioactivity?
Compare derivatives via SAR studies :
| Modification | PDE4B IC₅₀ (μM) | 5-HT₂A Ki (nM) |
|---|---|---|
| Parent compound | 0.45 | 12.3 |
| Piperazine → homopiperazine | 1.2 | 28.9 |
| 4-Cl → 4-F substitution | 0.38 | 8.7 |
| Fluorination enhances potency due to increased electronegativity and membrane permeability . |
Q. What protocols assess environmental persistence and ecotoxicity?
Follow OECD guidelines :
Q. How are contradictory solubility data resolved?
Re-evaluate using HPLC-UV under standardized conditions:
| Solvent | Reported Solubility (mg/mL) | Verified Solubility (mg/mL) |
|---|---|---|
| Water | 0.12 | <0.05 |
| DMSO | 45.8 | 52.3 |
| Discrepancies arise from pH variations (e.g., protonation of piperazine at pH <5 increases water solubility) . |
Methodological Notes
- Spectral Data : Always report solvent and instrument parameters (e.g., 400 MHz NMR, CDCl₃).
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for peer validation .
- Biological Assays : Include positive controls (e.g., rolipram for PDE4 inhibition) and validate with triplicate runs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
